molecular formula C19H22FN7O B2787050 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920226-23-9

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2787050
CAS No.: 920226-23-9
M. Wt: 383.431
InChI Key: WHDMKWISMPBGCI-UHFFFAOYSA-N
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-2-3-4-16(28)25-9-11-26(12-10-25)18-17-19(22-13-21-18)27(24-23-17)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDMKWISMPBGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to exhibit antiproliferative activities against various human cancer cell lines. This suggests that the compound might interact with its targets to inhibit cell proliferation, but the exact mechanism remains to be elucidated.

Result of Action

The compound has been found to exhibit antiproliferative activities against various human cancer cell lines. This suggests that the molecular and cellular effects of the compound’s action may include inhibition of cell proliferation and induction of cell death.

Biological Activity

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a synthetic compound that belongs to the class of triazolo-pyrimidines. Its unique structure includes a fluorophenyl group and a piperazine moiety, which contribute to its biological activity. This article explores its mechanism of action, biological effects, and potential therapeutic applications.

  • Molecular Formula : C18H20FN7O
  • Molecular Weight : 369.404 g/mol
  • IUPAC Name : 1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one

The primary target of this compound is USP28 , a ubiquitin-specific protease. The binding of the compound to USP28 leads to:

  • Inhibition of Cell Proliferation : By disrupting the normal cell cycle at the S phase, it inhibits the proliferation of certain cancer cell lines.
  • Impact on Biochemical Pathways : The inhibition of USP28 affects various signaling pathways involved in cell growth and survival.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : The compound has shown efficacy against human breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics like Olaparib .
  • Mechanism : It induces apoptosis through the cleavage of PARP1 and increases phosphorylation of H2AX, which are markers of DNA damage response .

Antimicrobial Activity

The compound's triazole framework suggests potential antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have demonstrated activity against a range of bacteria and fungi, indicating that this compound may also possess such properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the triazolo-pyrimidine class:

StudyCompound TestedBiological ActivityResults
Triazole derivativesAnticancerInhibition of cell proliferation in cancer cell lines
Triazolo-pyrimidinesAntimicrobialModerate to high activity against various pathogens
Piperazine derivativesPARP inhibitionEnhanced cleavage and phosphorylation in breast cancer cells

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